molecular formula C14H16FNO2 B8309689 1-Acetyl-3-(4-fluorobenzoyl)piperidine

1-Acetyl-3-(4-fluorobenzoyl)piperidine

カタログ番号: B8309689
分子量: 249.28 g/mol
InChIキー: JIQGNLGGLXMYKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetyl-3-(4-fluorobenzoyl)piperidine is a piperidine-based chemical building block of significant interest in medicinal chemistry and neuroscience research. Compounds featuring the fluorobenzoyl-piperidine motif have been identified as key structural elements in the development of ligands for important neurological targets . Specifically, analogous structures are investigated as high-affinity inhibitors for the Vesicular Acetylcholine Transporter (VAChT), a protein recognized as a reliable cholinergic marker . The cholinergic system, mediated by VAChT, is critically implicated in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease, making this compound a valuable tool for probing cholinergic function and deficiency . Furthermore, the piperidine scaffold is a fundamental component in ligands for sigma receptors (σ1R and σ2R) and histamine H3 receptors, which are targets for research in pain, cognitive disorders, and various CNS conditions . The incorporation of a fluorine atom on the benzoyl ring is a common strategy in drug design to modulate a molecule's electronic properties, metabolic stability, and binding affinity. This product is provided for research purposes only and is strictly not for diagnostic or therapeutic use.

特性

分子式

C14H16FNO2

分子量

249.28 g/mol

IUPAC名

1-[3-(4-fluorobenzoyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H16FNO2/c1-10(17)16-8-2-3-12(9-16)14(18)11-4-6-13(15)7-5-11/h4-7,12H,2-3,8-9H2,1H3

InChIキー

JIQGNLGGLXMYKR-UHFFFAOYSA-N

正規SMILES

CC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)F

製品の起源

United States

類似化合物との比較

Table 1: Key Structural Analogues of 1-Acetyl-3-(4-fluorobenzoyl)piperidine

Compound Name Substituents on Piperidine Molecular Weight Key Properties/Activities Reference Evidence
4-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]piperidine (7a) 1-(4-Fluorobenzyl), 3-(4-fluorobenzoyl) 315.14 Synthesized via reflux (51% yield); characterized by NMR
1'-[3-(4-Fluorobenzoyl)propyl]-3-(4-fluorophenyl)spiro[isobenzofuran-1(3H),4'-piperidine] Spiro-isobenzofuran-piperidine hybrid - CNS depressant; comparable potency to haloperidol in rat models
5-Amino-3-[4-(4-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydro-naphthalene (7) Tetralin-piperidine fusion - High VAChT binding (Ki < 10 nM); reduced σ receptor affinity
8b (4-Oxo-1,4-dihydroquinoline derivative) 4-Fluorobenzoyl group - Anti-HIV activity (EC50 = 75 µM); low cytotoxicity (CC50 > 500 µM)

Key Observations :

  • Substituent Effects : The acetyl group in 1-acetyl-3-(4-fluorobenzoyl)piperidine contrasts with bulkier substituents (e.g., benzyl in 7a or spiro systems in ), which may reduce metabolic degradation compared to alkyl or arylalkyl groups .
  • Fluorobenzoyl Role : The 4-fluorobenzoyl moiety is critical for target engagement, as seen in anti-HIV compound 8b and VAChT ligands, where fluorine enhances binding via hydrophobic interactions and electron-withdrawing effects .

Pharmacological and Receptor Binding Profiles

Table 2: Comparative Pharmacological Data

Compound Target Receptor/Activity Affinity/Potency Selectivity Notes Reference Evidence
1-Acetyl-3-(4-fluorobenzoyl)piperidine (hypothetical) VAChT/σ receptors Predicted high VAChT affinity Likely reduced σ binding due to acetyl group
(-)-trans-2-Hydroxy-3-(4-(4-fluorobenzoyl)piperidino)-tetralin (6) VAChT Ki = 2.3 nM >100-fold selectivity over σ receptors
(+)-[18F]FBT (4-Fluorobenzyltrozamicol) VAChT High VAChT binding Poor in vivo utility due to σ affinity
BI-5-HT2A (Benzisoxazole-piperidine) 5-HT2A receptor Ki = 0.8 nM 10-fold selectivity over D2 receptors

Key Observations :

  • Receptor Selectivity : Acetylation at the 1-position (as in the target compound) may mimic the selectivity of compound 6, which avoids σ receptor binding—a limitation observed in (+)-[18F]FBT .
  • Structural Determinants : Piperidine derivatives with fused aromatic systems (e.g., tetralin in compound 6) exhibit enhanced VAChT affinity, whereas benzisoxazole-piperidine hybrids () prioritize 5-HT2A receptor binding .

Key Observations :

  • Complexity : Compounds with trifluoromethyl or spiro systems (e.g., ) require advanced synthetic strategies, reducing yields compared to straightforward acylations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Acetyl-3-(4-fluorobenzoyl)piperidine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving piperidine derivatives. For example, coupling reactions using acetonitrile under reflux with 4-(4-fluorobenzoyl)piperidine and acetylating agents (e.g., acetyl chloride) yield the target compound. Reaction optimization includes adjusting solvent polarity, temperature (e.g., reflux at 80–100°C), and stoichiometry. Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating high-purity products. Yields can be improved by using catalysts like DMAP or optimizing reaction time (typically 22–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing 1-Acetyl-3-(4-fluorobenzoyl)piperidine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the acetyl (δ ~2.1 ppm) and fluorobenzoyl (δ ~7.8 ppm for aromatic protons) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₆FNO₂, exact mass: 261.11 g/mol). Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl stretches (~1650–1750 cm⁻¹) for acetyl and benzoyl moieties. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to screen this compound for CNS activity?

  • Methodological Answer : Initial screening should focus on receptor binding assays (e.g., 5-HT₂A and D₂ receptors due to structural similarity to antipsychotic agents). Radioligand displacement assays using [³H]ketanserin (5-HT₂A) and [³H]spiperone (D₂) can quantify affinity (Ki values). Functional assays (e.g., cAMP modulation) and in vitro cytotoxicity profiling (e.g., MTT assay on neuronal cell lines) are critical for early toxicity assessment .

Advanced Research Questions

Q. How can computational methods guide the design of 1-Acetyl-3-(4-fluorobenzoyl)piperidine derivatives with enhanced selectivity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models identify key descriptors (e.g., logP, polar surface area) influencing receptor selectivity. Molecular docking (e.g., AutoDock Vina) predicts interactions with 5-HT₂A vs. D₂ receptors. For example, fluorobenzoyl groups may enhance π-π stacking with 5-HT₂A’s aromatic residues, while acetyl groups modulate steric hindrance. ADMET Predictor™ evaluates pharmacokinetic properties (e.g., BBB permeability) to prioritize candidates .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., cell type, ligand concentration). Reproducibility requires standardizing protocols (e.g., uniform cell lines, incubation times). Meta-analysis of published data and validation via orthogonal assays (e.g., functional vs. binding assays) can clarify mechanisms. Cross-laboratory collaborations ensure robustness .

Q. What strategies improve the pharmacokinetic profile of 1-Acetyl-3-(4-fluorobenzoyl)piperidine derivatives?

  • Methodological Answer : Structural modifications targeting metabolic stability include:

  • Bioisosteric replacement : Swapping the acetyl group with a trifluoroacetyl group to resist hydrolysis.
  • Prodrug design : Introducing ester moieties to enhance oral bioavailability.
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., fluorobenzoyl oxidation) using human liver microsomes.
    In silico tools (e.g., SwissADME) predict solubility, permeability, and CYP interactions to guide synthesis .

Q. What crystallographic insights exist for piperidine derivatives, and how can they inform drug design?

  • Methodological Answer : X-ray crystallography of analogous compounds (e.g., 1-Acetyl-3-ethylpiperidin-4-ones) reveals chair conformations and hydrogen-bonding networks critical for receptor binding. For example, the acetyl group’s orientation affects interactions with hydrophobic pockets in enzymes like kinases. These insights guide the design of rigid analogs (e.g., spirocyclic derivatives) to enhance target engagement .

Methodological Resources

  • Synthesis : Reaction optimization protocols , purification techniques (HPLC, column chromatography) .
  • Computational Tools : QSAR (ADMET Predictor™) , molecular docking (AutoDock) .
  • Biological Assays : Radioligand binding , cytotoxicity profiling .
  • Structural Analysis : X-ray crystallography , NMR/HRMS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。